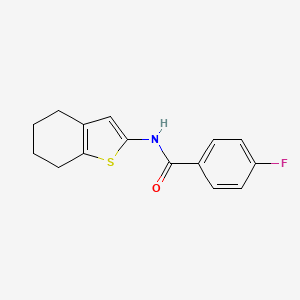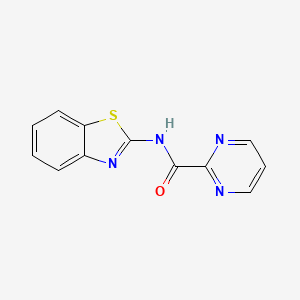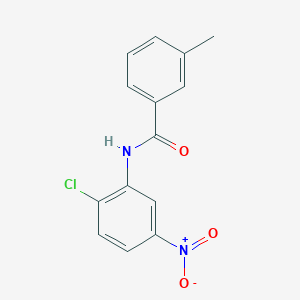![molecular formula C16H29N3O4S B5538973 2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)
2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro[5.5]undecane derivatives are notable for their unique spirocyclic structure, integrating nitrogen atoms within a bicyclic framework. These compounds have been synthesized through various methods, offering a range of functionalities for potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, Prins cascade cyclization has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of synthetic approaches for these structures (Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, has been elucidated using single crystal X-ray diffraction. These studies reveal the three-dimensional arrangement of atoms within the spirocyclic framework, highlighting the presence of nitrogen atoms and their coordination with other elements (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives often involves their nitrogen atoms, which can participate in various chemical reactions. For instance, these compounds can undergo reactions with electrophiles, including alkyl halides and acid chlorides, leading to spirocyclic adducts or other heterocyclic derivatives (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of functional groups, especially those involving oxygen or sulfur atoms, can significantly affect these properties.
Chemical Properties Analysis
Chemically, diazaspiro[5.5]undecane derivatives exhibit a range of behaviors, including the ability to form complexes with metals and participate in multi-component reactions. These properties are explored through studies on their synthetic routes and potential applications in various fields, such as pharmaceuticals and material science (Yang et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Spirocyclization of Pyridine Substrates
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, which are structurally related to the compound , can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing a pathway that could potentially be applied or related to the synthesis of the specified compound (Parameswarappa & Pigge, 2011).
Potential Therapeutic Applications
CCR8 Antagonists
Diazaspiro[5.5]undecane derivatives have been explored as CCR8 antagonists, highlighting their potential utility in treating chemokine-mediated diseases, such as respiratory diseases including asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007). These findings suggest possible immunological or anti-inflammatory applications for compounds within this class.
Chemical Reactions and Mechanisms
Functionalized Trifluoromethylated Diazaspiro[5.5]undecanes
The compound's class has been involved in the study of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes synthesis via one-pot multi-component reactions (MCRs). Such studies provide insight into the efficiency and yield of reactions involving similar complex spirocyclic compounds, potentially relevant to pharmaceutical synthesis (Jia Li et al., 2014).
Propiedades
IUPAC Name |
2-(2-hydroxypropyl)-9-pyrrolidin-1-ylsulfonyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-14(20)12-17-13-16(5-4-15(17)21)6-10-19(11-7-16)24(22,23)18-8-2-3-9-18/h14,20H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVNVRWWXUVKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCC1=O)CCN(CC2)S(=O)(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![1-(2-chloro-6-fluorobenzyl)-4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5538896.png)
![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)




![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)